2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
CAS No.: 1874022-28-2
Cat. No.: VC3200181
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1874022-28-2 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 2-[3-(ethoxymethyl)piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C10H19NO3/c1-2-14-8-9-4-3-5-11(6-9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
| Standard InChI Key | GYLAEDKWVPTNHP-UHFFFAOYSA-N |
| SMILES | CCOCC1CCCN(C1)CC(=O)O |
| Canonical SMILES | CCOCC1CCCN(C1)CC(=O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
The molecular structure of 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid consists of three primary components: a piperidine ring serving as the core structure, an ethoxymethyl group attached at the 3-position, and an acetic acid moiety connected to the nitrogen atom at position 1. This particular arrangement contributes to its unique chemical properties and potential biological interactions with target systems.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid:
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(ethoxymethyl)piperidin-1-yl]acetic acid |
| CAS Number | 1874022-28-2 |
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| Canonical SMILES | CCOCC1CCCN(C1)CC(=O)O |
| Primary Use | Research compound |
Structural Elements and Functional Groups
The compound contains several important functional groups that contribute to its chemical reactivity and potential biological interactions:
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Piperidine ring: A six-membered heterocyclic ring containing one nitrogen atom, providing a basic scaffold common in many bioactive compounds
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Ethoxymethyl group: An ethoxy group (-OCH2CH3) attached via a methylene bridge to the piperidine ring at the 3-position
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Acetic acid moiety: A carboxylic acid group attached to the piperidine nitrogen via a methylene bridge
Synthesis Methods
The synthesis of 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid typically involves several steps, starting from commercially available piperidine derivatives. The process may include alkylation reactions to introduce the ethoxymethyl group and subsequent reactions to attach the acetic acid moiety.
A potential synthetic route for this compound might include:
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Starting with 3-hydroxymethylpiperidine as a precursor
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Ethylation of the hydroxyl group to form the ethoxymethyl moiety
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N-alkylation with an appropriate reagent (such as ethyl bromoacetate)
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Hydrolysis of the resulting ester to yield the final acetic acid derivative
| Structural Modification | Potential Effect on Activity |
|---|---|
| Varying the alkyl chain length in the ethoxy group | Alters lipophilicity and membrane permeability |
| Substituting the acetic acid with other functional groups | Changes hydrogen bonding patterns and target selectivity |
| Adding substituents to the piperidine ring | Creates additional binding interactions with target proteins |
| Modifying the position of the ethoxymethyl group | Alters the three-dimensional conformation and binding properties |
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| Piperidine ring | Provides a rigid, cyclic framework that can influence binding to receptors and enzymes |
| Ethoxymethyl substituent | Increases lipophilicity, potentially enhancing membrane permeability |
| Position of ethoxymethyl (3-position) | May create specific conformational preferences affecting binding site recognition |
| Acetic acid moiety | Offers hydrogen bond donor/acceptor capabilities for target interactions |
| N-substitution pattern | Affects the basicity of the piperidine nitrogen, influencing protonation state at physiological pH |
Comparative Analysis with Similar Compounds
Structural Comparisons
The following table compares 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid with structurally related compounds:
Functional Group Impact Analysis
Different substitutions on the piperidine ring significantly alter the compound's physicochemical properties and potential biological activities:
Future Research Directions
Given the limited published information specifically on 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid, several research avenues warrant exploration:
Comprehensive Characterization Studies
Future research should focus on comprehensive characterization of the compound's physical, chemical, and biological properties, including:
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Detailed spectroscopic analysis (NMR, IR, MS)
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Crystallographic studies to determine three-dimensional structure
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Stability studies under various physiological conditions
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Solubility profiles in different solvents and biological media
Biological Screening Protocols
Systematic biological screening could reveal potential therapeutic applications through:
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Receptor binding assays across multiple receptor families
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Enzyme inhibition studies with diverse enzyme classes
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Cell-based functional assays in relevant disease models
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In vivo pharmacological evaluation in appropriate animal models
The following table outlines potential biological screening approaches:
| Screening Approach | Target Systems | Expected Outcomes |
|---|---|---|
| Receptor binding | G-protein coupled receptors, Ion channels | Affinity constants, selectivity profiles |
| Enzyme inhibition | Proteases, Kinases, Phosphatases | IC50 values, inhibition mechanisms |
| Cell-based assays | Neuronal cells, Immune cells | Functional responses, toxicity profiles |
| In vivo studies | CNS models, Cardiovascular models | Efficacy, pharmacokinetics, safety |
Structure-Activity Relationship Development
Creation and testing of structural analogs with systematic variations could help establish comprehensive structure-activity relationships and identify optimized compounds with enhanced biological activities or improved physicochemical properties.
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